molecular formula C5H12ClNO2 B8024277 (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride

Cat. No.: B8024277
M. Wt: 153.61 g/mol
InChI Key: IQIRTMUGIHHZTM-TYSVMGFPSA-N
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Description

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tetrahydrofuran and aminomethyl groups.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

    Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone products, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in various chemical reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride: This is the enantiomer of (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride and has similar chemical properties but different biological activities.

    Tetrahydrofuran: A simpler compound with a similar ring structure but lacking the aminomethyl group.

    4-Aminotetrahydrofuran-3-ol: A related compound with similar functional groups but different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the aminomethyl and hydroxyl groups. This combination of features makes it particularly valuable in applications requiring chiral molecules and specific functional groups.

Properties

IUPAC Name

(3S,4R)-4-(aminomethyl)oxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIRTMUGIHHZTM-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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